Lipophilicity (logP) Differentiation vs. the Unsubstituted Parent Analog
The target compound exhibits a calculated logP of 2.875 [1], which is 0.457 units higher than the unsubstituted analog N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide (logP 2.418) . This increase reflects the combined effect of the chlorine and fluorine atoms on the benzamide ring, which enhances lipophilicity and may improve passive membrane permeability for intracellular target engagement.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.875 |
| Comparator Or Baseline | N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide (ChemDiv P209-0327): logP = 2.418 |
| Quantified Difference | ΔlogP = +0.457 (target is more lipophilic) |
| Conditions | Calculated logP values from ChemDiv and ZINC15 databases. Method: in silico prediction (ALogPS or similar). |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; the specific increase offered by this compound can be crucial when a screening library requires higher lipophilicity for cell-based assays.
- [1] ZINC15 Database. Substance ZINC000028888719. Accessed May 2026. URL: https://zinc.docking.org/substances/ZINC000028888719/ View Source
